Cas no 1384427-43-3 (2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione)

2-Phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione is a bicyclic heterocyclic compound featuring an imidazopyrazine core with a phenyl substituent. Its rigid, fused-ring structure enhances stability and provides a well-defined conformational framework, making it valuable in medicinal chemistry and drug development. The compound’s saturated ring system contributes to improved metabolic stability, while the phenyl group offers opportunities for further functionalization. It serves as a versatile intermediate for synthesizing pharmacologically active molecules, particularly in CNS-targeted therapies. The diketone moiety allows for selective modifications, enabling precise tuning of physicochemical properties. Its synthetic accessibility and structural uniqueness make it a promising scaffold for exploring novel bioactive compounds.
2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione structure
1384427-43-3 structure
商品名:2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione
CAS番号:1384427-43-3
MF:C12H13N3O2
メガワット:231.250522375107
CID:5218424
PubChem ID:71755644

2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione 化学的及び物理的性質

名前と識別子

    • Imidazo[1,5-a]pyrazine-1,3(2H,5H)-dione, tetrahydro-2-phenyl-
    • 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2h,5h)-dione
    • 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione
    • インチ: 1S/C12H13N3O2/c16-11-10-8-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
    • InChIKey: QSFSLCNQGIEPTA-UHFFFAOYSA-N
    • ほほえんだ: C12C(=O)N(C3=CC=CC=C3)C(=O)N1CCNC2

2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-102782-0.1g
2-phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
1384427-43-3 95%
0.1g
$779.0 2023-10-28
Enamine
EN300-102782-0.05g
2-phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
1384427-43-3 95%
0.05g
$744.0 2023-10-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14030-100MG
2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione
1384427-43-3 95%
100MG
¥ 963.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14030-1G
2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione
1384427-43-3 95%
1g
¥ 3,854.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14030-500MG
2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione
1384427-43-3 95%
500MG
¥ 2,574.00 2023-03-31
Enamine
EN300-102782-0.25g
2-phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
1384427-43-3 95%
0.25g
$814.0 2023-10-28
Enamine
EN300-102782-2.5g
2-phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
1384427-43-3 95%
2.5g
$1735.0 2023-10-28
Enamine
EN300-102782-10.0g
2-phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
1384427-43-3
10g
$3807.0 2023-06-10
Enamine
EN300-102782-0.5g
2-phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
1384427-43-3 95%
0.5g
$849.0 2023-10-28
Enamine
EN300-102782-5.0g
2-phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione
1384427-43-3
5g
$2566.0 2023-06-10

2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione 関連文献

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2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dioneに関する追加情報

Introduction to 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione (CAS No. 1384427-43-3)

2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1384427-43-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazine class, a scaffold known for its broad biological activity and potential therapeutic applications. The presence of both imidazole and pyrazine rings in its structure imparts unique electronic and steric properties, making it a valuable candidate for drug discovery and development.

The molecular structure of 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione consists of a phenyl group attached to an octahydroimidazo[1,5-a]pyrazine core. The dione functionality at the 1,3 positions introduces reactive sites that can be exploited for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties. This structural motif has been extensively studied for its potential role in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding.

In recent years, there has been a growing interest in imidazopyrazine derivatives due to their demonstrated efficacy in preclinical models. Studies have highlighted the compound's ability to interact with multiple targets, including kinases and transcription factors, which are crucial in cancer biology. The phenyl group in 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione serves as a key pharmacophore, contributing to its binding affinity and selectivity. This feature has made it a promising lead compound for the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. Computational modeling studies have shown that 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione can be engineered to optimize interactions with specific biological targets. By leveraging advanced techniques such as molecular dynamics simulations and virtual screening, researchers have been able to identify key residues on the target proteins that can be modulated by this compound. This approach has led to the discovery of novel analogs with improved potency and reduced toxicity.

Moreover, the dione moiety in 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione offers opportunities for further functionalization through various chemical reactions. For instance, oxidation or reduction of the dione group can yield different functional states that may alter the compound's pharmacokinetic profile. Such modifications are essential for fine-tuning drug properties such as solubility, bioavailability, and metabolic stability. These attributes make this compound a versatile platform for developing next-generation pharmaceuticals.

The synthesis of 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have played a crucial role in constructing the complex heterocyclic core efficiently. These advancements in synthetic chemistry have not only facilitated the production of this compound but also opened avenues for exploring related scaffolds.

Preclinical studies have provided valuable insights into the pharmacological profile of 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione. Initial investigations have revealed its potential as an inhibitor of certain kinases implicated in tumor growth and progression. The compound's ability to disrupt signaling pathways associated with cancer cell proliferation has been particularly noteworthy. Additionally, its interaction with inflammatory mediators suggests that it may have therapeutic benefits in managing chronic inflammatory diseases.

Recent research has also explored the compound's effects on central nervous system (CNS) disorders. Studies indicate that 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione can modulate neurotransmitter systems involved in mood regulation and cognitive function. This finding opens up possibilities for developing novel treatments for conditions such as depression and neurodegenerative diseases. The dual-action potential of this compound—targeting both peripheral and central pathways—makes it an attractive candidate for multifaceted therapeutic interventions.

The safety profile of 2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione is another critical aspect that has been thoroughly evaluated through toxicological studies. Preliminary data suggest that the compound exhibits low toxicity at therapeutic doses when administered orally or intravenously. However, further investigations are needed to assess long-term effects and potential side reactions. Comprehensive toxicology assessments will provide a clearer understanding of its safety margins and help guide clinical development strategies.

In conclusion,2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione (CAS No. 1384427-43-3) represents a promising pharmacological entity with diverse therapeutic applications. Its unique structural features offer opportunities for rational drug design and development of novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic strategies for this compound,2-phenyl-octahydroimidazo[1,5-a]pyrazine-1,3-dione is poised to play a significant role in advancing pharmaceutical innovation.

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